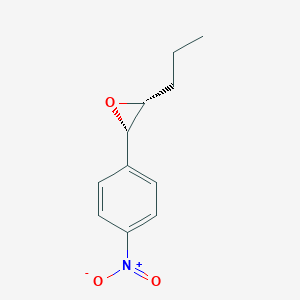

1,2-Epoxy-3-(paranitrophenyl)propane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2-Epoxy-3-(paranitrophenyl)propane, also known as glycidyl nitrophenyl ether, is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound has a reactive epoxide group, which makes it useful for various applications in organic synthesis and biochemistry.

Mechanism of Action

The mechanism of action of 1,2-Epoxy-3-(paranitrophenyl)propane involves the reaction of the epoxide group with nucleophilic functional groups in biomolecules such as proteins, nucleic acids, and lipids. The reaction leads to the formation of covalent adducts, which can alter the structure and function of the biomolecule. The specific mechanism of action depends on the nature of the biomolecule and the functional groups involved in the reaction.

Biochemical and Physiological Effects:

The biochemical and physiological effects of 1,2-Epoxy-3-(paranitrophenyl)propane depend on the specific biomolecule targeted and the extent of modification. In general, the compound can lead to changes in enzyme activity, protein function, and gene expression, which can have downstream effects on cellular processes such as metabolism, signaling, and proliferation. The physiological effects of 1,2-Epoxy-3-(paranitrophenyl)propane are not well understood, but some studies have suggested that the compound may have toxic effects on cells and tissues.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1,2-Epoxy-3-(paranitrophenyl)propane in lab experiments is its versatility as a reactive intermediate. The compound can be used to modify a wide range of biomolecules, allowing researchers to study specific functional groups and their role in biological processes. Additionally, the compound is relatively easy to synthesize and can be obtained in high purity. However, there are also some limitations to using 1,2-Epoxy-3-(paranitrophenyl)propane in lab experiments. The compound can be toxic to cells and tissues, and its reactivity can lead to non-specific modification of biomolecules. Additionally, the compound may not be suitable for certain applications where more precise control over modification is required.

Future Directions

There are several future directions for research on 1,2-Epoxy-3-(paranitrophenyl)propane. One area of interest is the development of new methods for synthesizing the compound and its derivatives. This could lead to the discovery of new compounds with unique properties and applications. Another area of interest is the development of new techniques for studying the mechanism of action of the compound and its effects on biomolecules and cells. This could provide insights into the role of specific functional groups in biological systems and lead to the development of new drugs and therapeutic agents. Finally, there is a need for further research on the toxic effects of 1,2-Epoxy-3-(paranitrophenyl)propane and its derivatives, particularly in vivo studies to assess the safety of these compounds for human use.

Synthesis Methods

The synthesis of 1,2-Epoxy-3-(paranitrophenyl)propane involves the reaction of paranitrophenol with epichlorohydrin in the presence of a base catalyst. The reaction proceeds through an S_N2 mechanism, where the hydroxyl group of paranitrophenol attacks the epoxide ring of epichlorohydrin, leading to the formation of the desired product. The reaction is typically carried out under mild conditions, and the yield of the product can be optimized by adjusting the reaction parameters such as temperature, pH, and catalyst concentration.

Scientific Research Applications

1,2-Epoxy-3-(paranitrophenyl)propane has been widely used in scientific research as a reactive intermediate in organic synthesis and as a probe for studying enzyme activity and protein function. The compound can be used to modify nucleic acids, proteins, and other biomolecules, allowing researchers to study the role of specific functional groups in biological systems. Additionally, 1,2-Epoxy-3-(paranitrophenyl)propane has been used to develop new drugs and therapeutic agents, as well as to study the mechanism of action of existing drugs.

properties

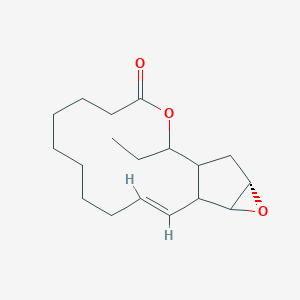

CAS RN |

118584-57-9 |

|---|---|

Product Name |

1,2-Epoxy-3-(paranitrophenyl)propane |

Molecular Formula |

C11H13NO3 |

Molecular Weight |

207.23 g/mol |

IUPAC Name |

(2R,3R)-2-(4-nitrophenyl)-3-propyloxirane |

InChI |

InChI=1S/C11H13NO3/c1-2-3-10-11(15-10)8-4-6-9(7-5-8)12(13)14/h4-7,10-11H,2-3H2,1H3/t10-,11-/m1/s1 |

InChI Key |

JMIOGKAUHLHRKF-GHMZBOCLSA-N |

Isomeric SMILES |

CCC[C@@H]1[C@H](O1)C2=CC=C(C=C2)[N+](=O)[O-] |

SMILES |

CCCC1C(O1)C2=CC=C(C=C2)[N+](=O)[O-] |

Canonical SMILES |

CCCC1C(O1)C2=CC=C(C=C2)[N+](=O)[O-] |

synonyms |

1,2-epoxy-1-(4-nitrophenyl)pentane 1,2-epoxy-3-(paranitrophenyl)propane ENP5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6-aminopurin-9-yl)-5-[2-(2,2-dimethylpropanoyloxymethoxy)-1-hydroxy-2-oxoethyl]-3-hydroxy-3,3a-dihydro-2H-furo[3,2-b]furan-5-carboxylic acid](/img/structure/B219943.png)

![2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B220029.png)

![4-[2-(3-Thienyl)ethenyl]pyridine](/img/structure/B220037.png)